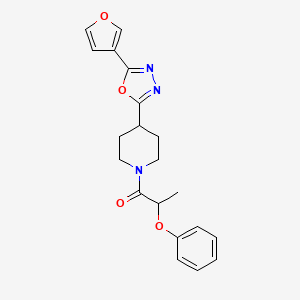![molecular formula C18H18ClN3O3S3 B2826222 3-[(4-chlorophenyl)sulfanyl]-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]propanamide CAS No. 923678-46-0](/img/structure/B2826222.png)
3-[(4-chlorophenyl)sulfanyl]-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-chlorophenyl)sulfanyl]-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings, a thioether linkage, and a sulfonamide group, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)sulfanyl]-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of 4-chlorophenylthiol: This is achieved by reacting 4-chlorophenyl chloride with sodium sulfide under controlled conditions.
Synthesis of benzo[d]thiazol-2-ylamine: This intermediate is prepared by cyclization of appropriate precursors in the presence of sulfur and an oxidizing agent.
Coupling Reaction: The final step involves coupling 4-chlorophenylthiol with benzo[d]thiazol-2-ylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(4-chlorophenyl)sulfanyl]-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Nitric acid, halogens
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated compounds
Applications De Recherche Scientifique
3-[(4-chlorophenyl)sulfanyl]-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[(4-chlorophenyl)sulfanyl]-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Dichlorobenzophenone: Shares the chlorophenyl group but differs in overall structure and properties.
2-Fluorodeschloroketamine: Contains a similar aromatic structure but has different functional groups and applications.
Uniqueness
3-[(4-chlorophenyl)sulfanyl]-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]propanamide is unique due to its combination of a thioether linkage, sulfonamide group, and aromatic rings, which confer distinct chemical and biological properties not found in similar compounds.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S3/c1-22(2)28(24,25)14-7-8-15-16(11-14)27-18(20-15)21-17(23)9-10-26-13-5-3-12(19)4-6-13/h3-8,11H,9-10H2,1-2H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQXXZLNSXKDHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-amine](/img/structure/B2826144.png)

![N-[3-(3-carbamoylpyrazol-1-yl)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2826147.png)

![6-ethyl 3-methyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2826149.png)
![7-Oxaspiro[3.5]nonan-2-ylmethanamine hydrochloride](/img/structure/B2826151.png)
![N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]oxane-4-carboxamide](/img/structure/B2826154.png)
![2-{4-[butyl(ethyl)sulfamoyl]benzamido}-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2826157.png)
![3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2826158.png)



